

Thermochemical properties of ethyl 2phenoxyacetate

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Compound of Interest		
Compound Name:	Ethyl phenoxyacetate	
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An In-depth Technical Guide on the Thermochemical Properties of Ethyl 2-Phenoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of ethyl 2-phenoxyacetate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related compounds, namely phenoxyacetic acid and ethyl acetate, to provide reasonable estimates. Detailed experimental and computational protocols are presented to enable researchers to determine these properties with high accuracy.

Estimated Thermochemical Data

The thermochemical properties of ethyl 2-phenoxyacetate have been estimated based on experimental data from analogous compounds. These estimations provide a valuable starting point for further experimental and computational investigation.

Table 1: Estimated Thermochemical Properties of Ethyl 2-Phenoxyacetate



Property	Estimated Value	Basis for Estimation
Standard Molar Enthalpy of Formation (liquid, 298.15 K)	-450 ± 15 kJ/mol	Based on the enthalpy of formation of phenoxyacetic acid and the esterification reaction with ethanol.
Standard Molar Enthalpy of Vaporization (298.15 K)	60 ± 5 kJ/mol	Estimated from the vapor pressure data of similar phenoxyacetic acid esters and ethyl acetate.[1][2][3]
Standard Molar Heat Capacity (liquid, 298.15 K)	280 ± 20 J/(mol·K)	Estimated by summing the heat capacities of phenoxyacetic acid and an ethyl group, with corrections for intermolecular interactions. [4][5][6][7][8][9][10]
Boiling Point	247-249 °C at 760 mmHg (estimated)	
Vapor Pressure	0.025 mmHg at 25 °C (estimated)	

Note: The uncertainties provided are estimates and should be considered when using these values.

Experimental Protocols for Thermochemical Analysis

This section details the primary experimental techniques for determining the key thermochemical properties of organic compounds like ethyl 2-phenoxyacetate.

Determination of Standard Enthalpy of Formation via Combustion Calorimetry



The standard enthalpy of formation is determined from the experimentally measured enthalpy of combustion using a bomb calorimeter.[11][12][13][14]

Experimental Workflow:



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Caption: Workflow for determining the standard enthalpy of formation using bomb calorimetry.

Methodology:

- Sample Preparation: A precisely weighed sample of ethyl 2-phenoxyacetate (approximately 0.5-1.0 g) is pressed into a pellet. A fuse wire of known combustion energy is attached.[12]
- Bomb Assembly and Combustion: The sample and fuse are placed in a platinum crucible
 inside a stainless-steel bomb. The bomb is sealed and pressurized with pure oxygen to
 approximately 25-30 atm. The bomb is then submerged in a known quantity of water in the
 calorimeter. The sample is ignited electrically.
- Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion to determine the temperature change (ΔT).[12]
- Calorimeter Calibration: The effective heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[11]
- Calculation: The standard internal energy of combustion (ΔcU°) is calculated from the
 observed temperature rise and the heat capacity of the calorimeter, with corrections for the
 ignition energy and any side reactions. The standard enthalpy of combustion (ΔcH°) is then
 derived from ΔcU°. Finally, the standard enthalpy of formation (ΔfH°) is calculated using

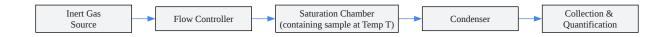


Hess's law, utilizing the known standard enthalpies of formation of the combustion products $(CO_2 \text{ and } H_2O).[13]$

Determination of Enthalpy of Vaporization via the Transpiration Method

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility substances, from which the enthalpy of vaporization can be determined.[15][16][17] [18][19]

Experimental Setup:



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Caption: Schematic of a transpiration apparatus for vapor pressure measurement.

Methodology:

- Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through a flow controller to maintain a constant, slow flow rate.
- Saturation: The gas flows through a thermostatted saturation chamber containing the ethyl 2phenoxyacetate sample, maintained at a constant temperature (T). The gas becomes saturated with the vapor of the substance.
- Condensation and Collection: The gas-vapor mixture is then passed through a condenser where the vapor is trapped (e.g., in a cold trap or on a solid adsorbent).
- Quantification: The amount of condensed vapor is determined gravimetrically or by other analytical methods. The volume of the carrier gas is also measured.
- Vapor Pressure Calculation: The partial pressure (P) of the substance at temperature T is calculated using the ideal gas law from the amount of substance transported and the volume



of the carrier gas.

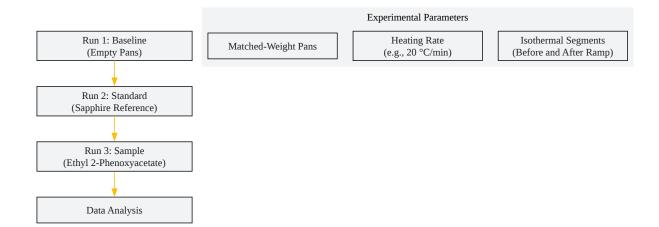
Enthalpy of Vaporization: The experiment is repeated at several different temperatures. The
enthalpy of vaporization (ΔvapH) is then determined from the slope of the line in a plot of
ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

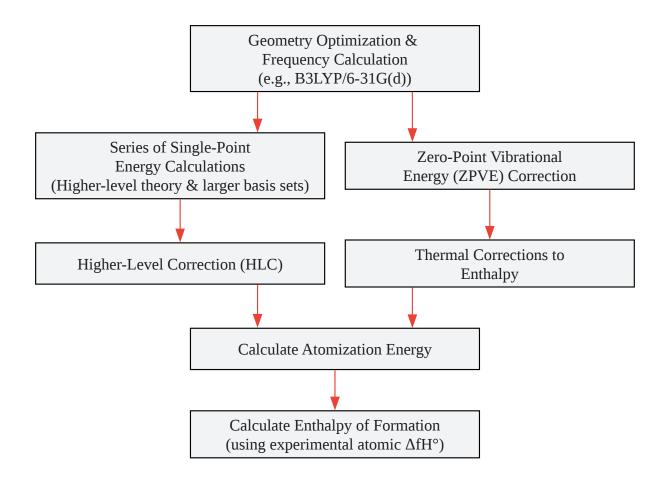
Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of materials as a function of temperature.[20][21][22][23]

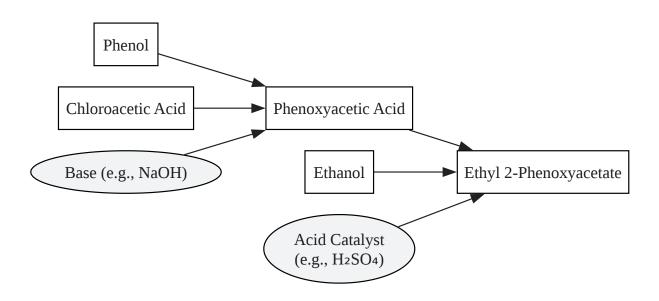
Experimental Workflow (ASTM E1269 Three-Run Method):











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